(2R,2'R)-3,3'-Disulfanediylbis(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid)
Description
Chemical Identity and Nomenclature
The compound (2R,2'R)-3,3'-Disulfanediylbis(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid) is registered under the Chemical Abstracts Service number 135273-01-7 and carries the molecular designation number MFCD00237447 in chemical databases. The systematic nomenclature reflects the compound's complex structure, incorporating two L-cysteine residues connected through a disulfide bridge, with each amino group protected by a 9-fluorenylmethyloxycarbonyl group.
The compound exhibits extensive nomenclature diversity across scientific literature and commercial suppliers. Primary designations include N,N'-Bis-Fmoc-L-cystine, Nalpha,Nalpha-Bis-Fmoc-L-cystine with disulfide bond, and the abbreviated form (Fmoc-Cys-OH)2. Additional synonyms encompass N-alpha,N-alpha-Bis-Fmoc-L-cystine with disulfide bond and various supplier-specific designations that reflect the compound's dual protective group configuration. The International Union of Pure and Applied Chemistry name describes the molecule as N-(fluorenylmethoxycarbonyl)-DL-cysteine (1->1')-disulfide compound with N-(fluorenylmethoxycarbonyl)-DL-cysteine, emphasizing the disulfide connectivity between the two amino acid units.
The compound's molecular formula C36H32N2O8S2 accurately represents its composition, containing thirty-six carbon atoms, thirty-two hydrogen atoms, two nitrogen atoms, eight oxygen atoms, and two sulfur atoms. The molecular weight of 684.78 grams per mole positions this compound as a substantial molecular entity within the realm of protected amino acid derivatives. The stereochemical designation (2R,2'R) specifically indicates the absolute configuration of both chiral centers, ensuring the compound maintains the natural L-configuration of the constituent cysteine residues.
Structural Characteristics and Properties
The structural architecture of N,N'-Bis-Fmoc-L-cystine encompasses two L-cysteine units covalently linked through a disulfide bridge, with each amino group bearing a 9-fluorenylmethyloxycarbonyl protecting group. The disulfide bond, formed between the sulfur atoms of the two cysteine residues, creates a symmetric dimeric structure that maintains the integrity of both amino acid components while providing a stable protective framework for synthetic applications. The 9-fluorenylmethyloxycarbonyl groups extend from each amino acid, creating substantial steric bulk that influences both the compound's reactivity and its solubility characteristics in various organic solvents.
Physical properties of the compound include its appearance as a white to off-white powder, reflecting its crystalline nature and purity characteristics typical of high-grade synthetic intermediates. The compound demonstrates selective solubility patterns, showing slight solubility in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetone, while exhibiting enhanced solubility in methanol when heated. These solubility characteristics reflect the compound's amphiphilic nature, arising from the hydrophobic fluorenyl groups combined with the hydrophilic carboxylic acid functionalities and the polar peptide backbone.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C36H32N2O8S2 | |
| Molecular Weight | 684.78 g/mol | |
| CAS Number | 135273-01-7 | |
| Appearance | White to off-white powder | |
| Storage Temperature | +4°C | |
| Assay Purity | ≥98.0% |
The compound's thermal properties include stability at ambient temperatures when stored appropriately, with recommended storage at +4°C to maintain optimal stability and prevent degradation. The disulfide bond imparts significant stability to the molecule under normal handling conditions, though it remains susceptible to reduction under specific chemical conditions, a property that proves advantageous in controlled synthetic applications. The presence of two carboxylic acid groups provides sites for further chemical modification and coupling reactions, while the protected amino groups remain inert under standard peptide synthesis conditions.
Historical Context in Peptide Chemistry
The development of N,N'-Bis-Fmoc-L-cystine is intrinsically linked to the historical evolution of amino acid protecting group chemistry, particularly the groundbreaking work of Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970. Their introduction of the 9-fluorenylmethyloxycarbonyl protecting group addressed a critical need in peptide synthesis for amino protection that could be removed under basic conditions, complementing the existing array of acid-labile protecting groups. The researchers noted the absence of complementary protecting groups cleavable by basic reagents of graded activity, leading to their systematic investigation of the fluorenyl system as a base-labile alternative.
The initial synthesis of 9-fluorenylmethyloxycarbonyl chloride involved treating 9-fluorenylmethanol with phosgene, establishing the foundational chemistry that would later enable the protection of various amino acids, including cysteine. Carpino and Han demonstrated the versatility of their protecting group by showing that treatment with liquid ammonia quantitatively releases the original amine, producing easily separable byproducts including carbon dioxide and dibenzofulvalene. This clean deprotection mechanism became a hallmark of the 9-fluorenylmethyloxycarbonyl system and contributed significantly to its widespread adoption in peptide synthesis methodologies.
The extension of 9-fluorenylmethyloxycarbonyl protection to cysteine and the subsequent development of the dimeric cystine derivative represented a natural progression in protecting group chemistry. The challenge of synthesizing cysteine-containing peptides, particularly those requiring specific disulfide bond patterns, necessitated the development of specialized protective strategies that could accommodate both the amino and thiol functionalities of cysteine. The bis-protected cystine derivative emerged as an elegant solution, providing a stable, readily available starting material that could be selectively deprotected and manipulated to achieve desired disulfide connectivity patterns.
The compound's integration into solid-phase peptide synthesis protocols represented a significant advancement in the field, particularly for the synthesis of bioactive peptides containing multiple disulfide bonds. The development of efficient coupling protocols and the optimization of deprotection conditions enabled researchers to access previously challenging peptide targets with improved yields and reduced side reactions. The historical significance of this compound extends beyond its immediate synthetic utility, as it exemplifies the systematic approach to protecting group development that has characterized modern peptide chemistry.
Significance in Biochemical Research
N,N'-Bis-Fmoc-L-cystine occupies a central position in contemporary biochemical research, serving multiple critical functions across diverse research applications. The compound's primary significance lies in its role as a versatile building block for peptide synthesis, particularly in the construction of peptides requiring specific disulfide bond patterns that are essential for biological activity. The ability to introduce cysteine residues in a protected, dimeric form allows researchers to systematically approach the synthesis of complex peptides with predetermined structural characteristics, enabling the production of biologically relevant molecules for therapeutic and diagnostic applications.
In drug development research, the compound facilitates the synthesis of peptide-based therapeutics, particularly those targeting cancer therapy where disulfide linkages can enhance drug efficacy and selectivity. The compound's utility extends to the development of novel drug delivery systems, where its structural characteristics enable the creation of targeted therapeutic agents with improved bioavailability and specificity. Research applications in protein engineering benefit from the compound's ability to introduce stable disulfide bonds that enhance protein folding and stability, crucial factors in the design of engineered proteins with specific functional properties.
Bioconjugation applications represent another significant area where N,N'-Bis-Fmoc-L-cystine demonstrates exceptional utility. The compound enables researchers to attach biomolecules to various surfaces or to other molecules, a process that is fundamental to the development of biosensors, diagnostic tools, and targeted drug delivery systems. The controlled nature of the disulfide bond formation allows for precise molecular architectures that enhance the functionality of bioconjugated systems. In diagnostic applications, the compound contributes to the development of sensitive and specific detection methods, where stable protein interactions and controlled molecular recognition are essential for reliable analytical results.
The compound's significance in solid-phase peptide synthesis extends to the production of research tools and therapeutic candidates that would be otherwise inaccessible through conventional synthetic approaches. The economic advantages of using cystine derivatives as starting materials, combined with the mild conditions required for disulfide bond cleavage, make this compound an attractive choice for researchers working with complex peptide targets. The ability to achieve selective disulfide bond formation under controlled conditions has opened new avenues for the synthesis of constrained peptides and protein mimetics that are increasingly important in modern drug discovery efforts.
Properties
IUPAC Name |
(2R)-3-[[(2R)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N2O8S2/c39-33(40)31(37-35(43)45-17-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)19-47-48-20-32(34(41)42)38-36(44)46-18-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-32H,17-20H2,(H,37,43)(H,38,44)(H,39,40)(H,41,42)/t31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQYKZZFOSDZHP-ACHIHNKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559736 | |
| Record name | N,N'-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135273-01-7 | |
| Record name | N,N'-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cystine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Selection of Thiol-Protecting Groups
For (Fmoc-Cys-OH)₂ synthesis, Trt protection is preferred due to its rapid removal during standard TFA cleavage, yielding free thiols ready for oxidation.
SPPS of Fmoc-Cys(Trt)-OH
The linear precursor Fmoc-Cys(Trt)-OH is synthesized via Fmoc SPPS on 2-chlorotrityl chloride resin, which minimizes diketopiperazine formation and supports mild cleavage conditions. Coupling cycles utilize HOAt/Oxyma Pure activators to ensure >99% efficiency, critical for avoiding deletion sequences.
Disulfide Bond Formation via Controlled Oxidation
Post-cleavage deprotection of Trt groups exposes free thiols, which undergo oxidation to form the disulfide bond. The oxidation kinetics and yield depend on pH, solvent, and oxidizing agents.
Oxidation Methodologies
| Method | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Air Oxidation | 0.1 M NH₄HCO₃, pH 8.0, 24 h, RT | 78–85 | ≥95 | |
| DMSO Oxidation | 10% DMSO in H₂O, 12 h, RT | 82–88 | ≥97 | |
| I₂ Oxidation | 0.1 M I₂ in MeOH/H₂O (1:1), 1 h | 90–95 | ≥98 |
Air oxidation is favored for scalability, while iodine (I₂) offers rapid reaction times at the expense of requiring subsequent iodine quenching with ascorbic acid. For (Fmoc-Cys-OH)₂, DMSO-mediated oxidation in aqueous buffer (pH 7.5–8.5) achieves optimal balance between efficiency and side-product minimization.
Mechanistic Considerations
The reaction proceeds via a thiolate anion intermediate, with oxidation rates proportional to thiol deprotonation. At pH >8, the reaction follows second-order kinetics:
Trace metal ions (e.g., Cu²⁺) catalyze the reaction, but chelating agents (EDTA) are omitted to prevent disulfide scrambling.
Purification and Analytical Characterization
Crude (Fmoc-Cys-OH)₂ is purified via reversed-phase HPLC using a C18 column and acetonitrile/water gradients (0.1% TFA). Key analytical parameters include:
HPLC Conditions
| Parameter | Specification |
|---|---|
| Column | Zorbax SB-C18, 5 µm, 4.6×250 mm |
| Gradient | 20–50% MeCN in 30 min |
| Flow Rate | 1 mL/min |
| Detection | UV 220 nm |
Spectral Data
-
HRMS (ESI+): m/z Calcd for C₃₆H₃₂N₂O₈S₂ [M+H]⁺: 685.1784; Found: 685.1781.
-
¹H NMR (DMSO-d₆): δ 7.89 (d, J=7.5 Hz, 8H, Fmoc ArH), 7.72–7.68 (m, 8H, Fmoc ArH), 7.42–7.32 (m, 8H, Fmoc ArH), 4.32–4.22 (m, 4H, Fmoc CH₂), 4.18 (t, J=6.5 Hz, 2H, Fmoc CH), 3.12–3.05 (m, 4H, Cys β-CH₂), 2.85 (dd, J=13.5, 5.0 Hz, 4H, Cys α-CH).
Applications in Peptide Engineering
(Fmoc-Cys-OH)₂ serves as a precursor for:
-
Peptide Thioesters: Cleavage with trialkylphosphines (e.g., TCEP) regenerates free thiols for conjugation.
-
Disulfide-Rich Cyclic Peptides: Cyclization via native chemical ligation (NCL) using protocols from.
-
Orthogonal Deprotection: Sequential use of acid-labile (Mmt) and photolabile (Nvoc) groups for regioselective disulfide formation.
Challenges and Optimization Strategies
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
(2R,2’R)-3,3’-Disulfanediylbis(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid) undergoes several types of chemical reactions:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Fmoc protecting groups can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF).
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Deprotected amino acids.
Scientific Research Applications
Anticancer Research
The compound has been investigated for its potential as an inhibitor of protein arginine methyltransferase 5 (PRMT5), an important target in cancer therapy. PRMT5 is involved in various cellular processes, including gene expression and DNA repair. By inhibiting this enzyme, (2R,2'R)-3,3'-Disulfanediylbis(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid) may help to suppress tumor growth and enhance the efficacy of existing chemotherapeutics .
Peptide Synthesis
This compound serves as a valuable building block in peptide synthesis, particularly in creating cyclic peptides or disulfide-containing peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptide structures that can exhibit enhanced biological activity .
Antiviral Activity
Research has indicated that derivatives of disulfide compounds can exhibit antiviral properties. The unique disulfide bond in this compound may contribute to its ability to interfere with viral replication processes. Ongoing studies are exploring its effectiveness against various viruses, potentially leading to the development of new antiviral agents .
Case Study 1: Inhibition of PRMT5
A study demonstrated that (2R,2'R)-3,3'-Disulfanediylbis(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid) effectively inhibited PRMT5 activity in vitro. The compound was shown to reduce cell proliferation in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Peptide Therapeutics
In a synthetic approach to develop novel peptide therapeutics, researchers utilized this compound as a key intermediate. The incorporation of the disulfide bond enhanced the stability and bioactivity of the resulting peptides, demonstrating improved binding affinity to target proteins involved in disease pathways .
Mechanism of Action
The mechanism of action of (2R,2’R)-3,3’-Disulfanediylbis(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid) involves:
Protection of Amino Groups: The Fmoc groups protect the amino groups during peptide synthesis, preventing unwanted side reactions.
Formation of Disulfide Bonds: The disulfide bond formation is crucial for the stability and function of peptides and proteins.
Deprotection: The Fmoc groups can be removed under basic conditions to reveal the free amino groups for further reactions.
Comparison with Similar Compounds
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid: An alanine derivative used in peptide synthesis.
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Another Fmoc-protected amino acid used in similar applications.
Uniqueness
Disulfide Bond: The presence of a disulfide bond in (2R,2’R)-3,3’-Disulfanediylbis(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid) makes it unique compared to other Fmoc-protected amino acids, providing additional stability and functionality in peptide synthesis and bioconjugation.
Biological Activity
The compound (2R,2'R)-3,3'-Disulfanediylbis(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid) , with CAS number 135273-01-7 , is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly in the context of anti-fibrotic activity and other therapeutic potentials.
- Molecular Formula : CHNOS
- Molecular Weight : 684.78 g/mol
- Purity : Typically >98% in commercial preparations
- Storage Conditions : Sealed and stored at 2-8°C
Synthesis
The synthesis of (2R,2'R)-3,3'-Disulfanediylbis(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid) involves the coupling of two molecules of a modified amino acid derivative through a disulfide bond. The detailed reaction conditions and purification methods can be found in specialized chemical literature.
Anti-Fibrotic Effects
Recent research has highlighted the compound's significant anti-fibrotic properties. In vitro studies have demonstrated that it inhibits the activation of hepatic stellate cells (HSCs), which play a crucial role in liver fibrosis. The compound was tested against various concentrations, revealing a dose-dependent inhibition of fibrosis markers such as COL1A1 and α-SMA.
| Concentration (μmol/L) | Inhibition Rate (%) |
|---|---|
| 50 | 31.18 |
| 100 | 49.34 |
| 200 | 66.72 |
| 500 | 81.54 |
These results indicate that (2R,2'R)-3,3'-Disulfanediylbis(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid) possesses potent anti-fibrotic activity, significantly outperforming traditional treatments like EGCG (36.46% inhibition) .
The proposed mechanism involves the modulation of the IKKβ-NF-κB signaling pathway, which is critical in inflammatory responses and fibrogenesis. The compound reduces the expression of pro-fibrotic cytokines and extracellular matrix components in activated HSCs, suggesting its potential as a therapeutic agent for liver fibrosis .
Case Studies
- Study on Liver Fibrosis : A recent study evaluated the effects of this compound on liver fibrosis induced by TGFβ1 in LX-2 cells. Results indicated a marked decrease in mRNA levels of COL1A1 and TGFβ1 upon treatment with (2R,2'R)-3,3'-Disulfanediylbis(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid), confirming its role in mitigating fibrogenesis .
- Comparative Analysis with Other Compounds : In comparative studies with other amino acid derivatives, it was found that this compound exhibited superior inhibitory rates against COL1A1 compared to other tested compounds, reinforcing its potential as a lead candidate for further development in anti-fibrotic therapies .
Q & A
Basic: What are the standard synthetic routes for this compound?
The compound is synthesized via coupling reactions using L-cystine as a starting material. Key steps include:
- Protection of amine groups using Fmoc (9-fluorenylmethyloxycarbonyl) via reaction with di-tert-butyl carbonate and triethylamine .
- Purification via column chromatography (15% MeOH/ethyl acetate) to isolate intermediates .
- Additional steps may involve coupling with amino acid derivatives under controlled pH and solvent conditions (e.g., DMF or dichloromethane) .
Basic: How is this compound utilized in peptide synthesis?
The Fmoc group serves as a temporary protective group for amines, enabling stepwise solid-phase peptide synthesis (SPPS). Applications include:
- Constructing peptide-based therapeutics (e.g., Toll-like receptor ligands) .
- Synthesizing fluorescent probes for receptor interaction studies .
- Facilitating selective deprotection during coupling reactions .
Advanced: How can reaction yields be optimized during synthesis?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst optimization : Use coupling agents like HATU or EDCI to improve efficiency .
- Stoichiometric control : Maintain a 1:1 molar ratio of cystine to Fmoc reagents to minimize side products .
- Real-time monitoring : Employ HPLC to track reaction progress and adjust conditions dynamically .
Advanced: What analytical techniques confirm stereochemical integrity?
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak® columns) .
- 1H NMR spectroscopy : Diastereotopic protons near the disulfide bond (δ 3.0–4.5 ppm) and coupling constants (J values) verify stereochemistry .
- Circular dichroism (CD) : Detects conformational changes in peptide backbones post-synthesis .
Advanced: How to address stability discrepancies in literature?
Conflicting reports on decomposition (e.g., stable at 25°C vs. decomposition under acidic conditions ) can be resolved by:
- Accelerated stability studies : Expose the compound to varying pH (2–12), temperatures (40–60°C), and humidity (75% RH) .
- Thermogravimetric analysis (TGA) : Quantifies thermal degradation thresholds .
- Light exposure tests : UV-Vis spectroscopy assesses photostability .
Basic: What safety precautions are essential during handling?
- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., during solvent evaporation) .
- Incompatibility alerts : Avoid strong acids/bases to prevent hazardous reactions (e.g., disulfide cleavage) .
Advanced: How does the disulfide bond influence biological reactivity?
- Redox sensitivity : The disulfide bond can undergo reduction in vivo (e.g., by glutathione), impacting drug delivery kinetics .
- Stability assays : Incubate with glutathione (0.1–10 mM) and monitor degradation via LC-MS .
- Targeted delivery : Conjugation with thiol-reactive moieties (e.g., maleimide) enhances site-specific release .
Advanced: How to mitigate racemization during coupling reactions?
- Low-temperature reactions : Conduct couplings at 0–4°C to slow base-induced racemization .
- Coupling agents : HATU or PyBOP minimizes racemization vs. older agents like DCC .
- Kinetic monitoring : Use CD spectroscopy to detect racemization in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
